(5-Ethyl-5-methyloxolan-2-yl)methanamine
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Overview
Description
(5-Ethyl-5-methyloxolan-2-yl)methanamine is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is also known by its IUPAC name, (5-ethyl-5-methyltetrahydrofuran-2-yl)methanamine . This compound is characterized by its oxolane ring structure, which is a five-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of (5-Ethyl-5-methyloxolan-2-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of 5-ethyl-5-methyloxolane-2-carboxylic acid with ammonia or an amine source under dehydrating conditions to form the desired methanamine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-Ethyl-5-methyloxolan-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Ethyl-5-methyloxolan-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in biochemical studies to understand its interactions with biological molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of (5-Ethyl-5-methyloxolan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
(5-Ethyl-5-methyloxolan-2-yl)methanamine can be compared with other similar compounds, such as:
(5-Methyl-5-ethyloxolan-2-yl)methanamine: Similar structure but with different substituents on the oxolane ring.
(5-Ethyl-5-methyltetrahydrofuran-2-yl)methanamine: Another name for the same compound, highlighting its tetrahydrofuran ring structure.
(5-Propyl-5-methyloxolan-2-yl)methanamine: A similar compound with a propyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which can influence its reactivity and applications .
Properties
IUPAC Name |
(5-ethyl-5-methyloxolan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(2)5-4-7(6-9)10-8/h7H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUGBMIYXKFNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(O1)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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